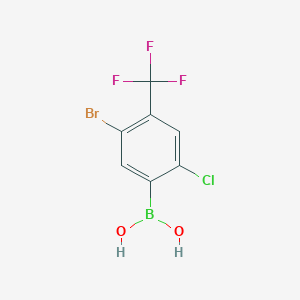

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClF3O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFYCJLNBAKVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

Introduction: The Strategic Value of a Multifunctional Building Block

Arylboronic acids are indispensable tools in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have established them as foundational pillars in the construction of complex molecules.[3][4] Within this class, (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid emerges as a particularly valuable building block for researchers in drug discovery and materials science. Its strategically positioned functional groups—a boronic acid for cross-coupling, a trifluoromethyl group to enhance metabolic stability and binding affinity, and two distinct halogen atoms (Br and Cl) for sequential, site-selective modifications—offer a powerful platform for generating diverse molecular architectures and libraries of pharmacologically active compounds.

This guide provides a comprehensive, field-proven protocol for the synthesis of this high-value intermediate. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights into critical process parameters, purification techniques, and safety protocols essential for a successful and reproducible outcome.

Synthetic Strategy: Navigating Regioselectivity via Cryogenic Organometallic Chemistry

The synthesis of polysubstituted arylboronic acids requires precise control of regioselectivity. The most robust and widely adopted method for structures like our target involves a cryogenic lithium-halogen exchange followed by electrophilic trapping with a borate ester.[5][6][7] This strategy is superior to alternatives like Grignard formation, which can be less selective and require harsher initiation conditions, or palladium-catalyzed borylation, which may be complicated by the presence of multiple halide substituents.

The chosen pathway leverages the differential reactivity of aryl halides in lithium-halogen exchange reactions. The reaction proceeds via the formation of a highly reactive aryllithium intermediate, which is then quenched with a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid. The extremely low temperatures (typically -78 °C) are critical to suppress side reactions and ensure the stability of the organolithium species.[5][8]

Reaction Mechanism Overview

The synthesis unfolds in three distinct mechanistic stages:

-

Lithium-Halogen Exchange: The process is initiated by the reaction of an organolithium reagent, typically n-butyllithium (n-BuLi), with the starting aryl halide. This exchange is kinetically controlled, with the rate typically following the trend I > Br > Cl >> F. For our synthesis, starting from 1,5-dibromo-2-chloro-4-(trifluoromethyl)benzene, the lithium reagent will selectively replace one of the bromine atoms.

-

Borylation (Electrophilic Quench): The newly formed aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a tetracoordinate boronate ester intermediate.

-

Hydrolysis: The final step involves the acidic workup of the reaction mixture. The boronate ester is hydrolyzed to liberate the final this compound product.

-

Reactor Preparation and Inerting: Assemble a 500 mL three-neck round-bottom flask with a stir bar, thermometer, and two septa under a positive pressure of nitrogen or argon. Ensure all glassware is rigorously flame-dried or oven-dried before use.

-

Dissolution and Cooling: To the flask, add 1,5-dibromo-2-chloro-4-(trifluoromethyl)benzene (10.0 g, 28.46 mmol) and dissolve it in 100 mL of anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: While maintaining the internal temperature at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 12.5 mL, 31.3 mmol) dropwise via syringe over 20 minutes. A color change is typically observed. Allow the reaction to stir at -78 °C for 1 hour after the addition is complete. Causality Insight: Slow, cold addition is paramount to prevent localized warming, which can lead to unwanted side reactions, including reaction at the chloro- or trifluoromethyl groups.

-

Borylation: To the aryllithium solution, add triisopropyl borate (7.9 mL, 34.15 mmol) dropwise via syringe over 15 minutes, ensuring the temperature does not rise above -70 °C. After the addition, stir the mixture at -78 °C for an additional 2 hours.

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour. Once at room temperature, carefully pour the mixture into a beaker containing 100 mL of 2 M HCl (aq) with vigorous stirring.

-

Work-up and Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash them with saturated brine solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification and Characterization

Crude arylboronic acids often contain oligomeric anhydrides (boroxines) and other impurities. [9]A robust purification strategy is essential for obtaining high-purity material.

-

Acid/Base Extraction: A common method involves dissolving the crude solid in an organic solvent (like diethyl ether) and extracting with a mild aqueous base (e.g., 1 M NaOH). The boronic acid forms a water-soluble boronate salt, leaving non-acidic organic impurities behind. The aqueous layer is then re-acidified with HCl to precipitate the pure boronic acid, which can be collected by filtration. [10]* Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or toluene.

-

Column Chromatography: While sometimes challenging due to the polarity of boronic acids, flash chromatography on silica gel can be effective. [11]A gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, is a good starting point.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for structural confirmation. [12][13][14]* Mass Spectrometry (MS): To confirm the molecular weight of the target compound. [15]

Safety and Handling

The reagents used in this synthesis are hazardous and must be handled with extreme care in a well-ventilated fume hood.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. It should only be handled by trained personnel under an inert atmosphere using proper syringe techniques.

-

Cryogenic Baths: Dry ice/acetone baths are extremely cold. Wear appropriate thermal gloves and safety glasses to prevent frostbite.

-

Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

-

Boron Compounds: Boron compounds can be irritants. Avoid inhalation of dust and contact with skin and eyes. [16][17]Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. [18] By adhering to this detailed guide, researchers can reliably synthesize this compound, a versatile and powerful intermediate for advancing chemical research and development.

References

- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents. (n.d.).

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents. (n.d.).

- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).

-

Dabkowska, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 833. Available at: [Link]

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.).

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved January 20, 2026, from [Link]

- CN103570753A - Preparation method of arylboronic acid compound - Google Patents. (n.d.).

-

Boron - ESPI Metals. (n.d.). Retrieved January 20, 2026, from [Link]

-

Wrona-Piotrowicz, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246–2254. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved January 20, 2026, from [Link]

-

Bak, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3375. Available at: [Link]

-

Kluczyk, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1993. Available at: [Link]

-

KingProlly. (2025). What safety precautions are needed when handling boron trioxide? Retrieved January 20, 2026, from [Link]

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.). Retrieved January 20, 2026, from [Link]

-

Lee, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 5. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. magritek.com [magritek.com]

- 14. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1452574-71-8|this compound|BLD Pharm [bldpharm.com]

- 16. leapchem.com [leapchem.com]

- 17. Boron - ESPI Metals [espimetals.com]

- 18. king-boron.com [king-boron.com]

An In-depth Technical Guide on the Physicochemical Properties of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

Introduction: The Strategic Importance of Multifunctional Boronic Acids in Modern Drug Discovery

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid is a sophisticated synthetic building block that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique polysubstituted aromatic structure, featuring a boronic acid moiety, a bromine atom, a chlorine atom, and a trifluoromethyl group, offers a versatile platform for the synthesis of complex molecules. Boronic acids are renowned for their pivotal role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1] The presence of multiple functional groups on this specific boronic acid allows for sequential and site-selective modifications, making it an invaluable tool for constructing diverse molecular libraries for drug discovery and lead optimization.

The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing binding affinity to biological targets. Boronic acids themselves are not just synthetic intermediates; they can also act as pharmacophores, with several boronic acid-containing drugs approved by the FDA, most notably as enzyme inhibitors.[2][3][4] This dual utility underscores the importance of a thorough understanding of the physicochemical properties of molecules like this compound. This guide provides a comprehensive overview of its key properties, their implications for synthetic applications, and detailed protocols for its characterization.

Molecular and Physicochemical Profile

A comprehensive understanding of the molecular and physicochemical properties of this compound is critical for its effective application in research and development. These properties dictate its reactivity, solubility, stability, and suitability for various analytical techniques.

| Property | Value | Source |

| CAS Number | 1256345-54-6 | N/A |

| Molecular Formula | C₇H₄BBrClF₃O₂ | [5] |

| Molecular Weight | 303.27 g/mol | [5] |

| Appearance | White to off-white powder/solid | General knowledge |

| Purity | Typically ≥95% - 97% | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Structural and Electronic Considerations:

The phenyl ring of this compound is highly electron-deficient due to the presence of three electron-withdrawing groups: chlorine, bromine, and trifluoromethyl. This electronic nature has several important consequences:

-

Acidity: The Lewis acidity of the boronic acid moiety is expected to be enhanced compared to unsubstituted phenylboronic acid.[6][7] This increased acidity can influence its reactivity in cross-coupling reactions and its interactions with biological targets. The pKa of phenylboronic acid is approximately 8.83.[8] While the specific pKa of this polysubstituted analog has not been reported, the cumulative electron-withdrawing effects of the substituents would likely lower this value, making it a stronger Lewis acid.

-

Reactivity in Suzuki-Miyaura Coupling: The electron-deficient nature of the aromatic ring can impact the transmetalation step of the Suzuki-Miyaura coupling.[1][9] The rate of this step can be influenced by the electronic properties of the boronic acid, with electron-withdrawing groups sometimes accelerating the process.

-

Stability: Phenylboronic acids with electron-withdrawing groups, such as trifluoromethyl substituents, have been shown to exhibit high resistance to protodeboronation, a common side reaction in which the boronic acid group is cleaved.[6] This enhanced stability is advantageous for synthetic applications.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential to ensure its purity and structural integrity prior to its use in synthesis or biological assays. The following section outlines standard experimental protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments are all informative.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for boronic acids as it can help to solubilize the compound and the B(OH)₂ protons are often observable.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected Spectrum: The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the phenyl ring. The exact chemical shifts will be influenced by the surrounding substituents. The protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹⁹F NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum.

-

Expected Spectrum: A single sharp singlet is expected for the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a crucial technique for assessing the purity of boronic acids and identifying any impurities.[10][11][12] Boronic acids can be challenging to analyze by GC-MS due to their high polarity and tendency to form cyclic anhydrides (boroxines) at high temperatures.[10]

UPLC-MS Protocol for Boronic Acid Analysis: [11][13]

-

Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for high-resolution separation.

-

Column: A reversed-phase C18 column (e.g., Acquity BEH C18) is suitable.

-

Mobile Phase: A gradient of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is often effective.

-

Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over a few minutes, hold for a short period, and then return to the initial conditions for equilibration.

-

Mass Spectrometry Detection: An electrospray ionization (ESI) source is commonly used. Both positive and negative ion modes should be evaluated, though negative mode is often more sensitive for boronic acids.

-

Data Analysis: The total ion chromatogram (TIC) will show the separation of the main compound from any impurities. The mass spectrum of the main peak should correspond to the molecular weight of this compound. Common adducts to look for include [M-H]⁻ in negative mode and [M+H]⁺ or [M+Na]⁺ in positive mode.

Melting Point Determination

The melting point is a fundamental physical property that can be used as an indicator of purity.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Apparatus: Use a calibrated melting point apparatus.

-

Procedure: Slowly heat the sample and record the temperature range over which the solid melts. A sharp melting range is indicative of a pure compound.

Synthetic Utility and Reaction Mechanisms

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[14] This powerful reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate.

The Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps:[1][9][15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires a base to activate the boronic acid, forming a boronate species.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Handling, Storage, and Safety

Like most boronic acids, this compound should be handled with care in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to minimize degradation.[5] Boronic acids can be susceptible to dehydration to form boroxines, especially upon prolonged exposure to air and moisture.

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis, particularly in the context of drug discovery and development. Its unique combination of reactive sites and the presence of a trifluoromethyl group provide medicinal chemists with a powerful tool for creating novel and diverse molecular architectures. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its successful application. The provided experimental protocols offer a solid foundation for the characterization and quality control of this important reagent. As the demand for complex and highly functionalized molecules continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase.

References

- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Google Cloud.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Design and discovery of boronic acid drugs. ResearchGate.

- Merits of the Suzuki Coupling Reaction. BYJU'S.

- Structures and properties of trifluoromethylphenylboronic acids. ResearchGate.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health.

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.

- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications.

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.

- A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. Benchchem.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications.

- Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. (2023). Taylor & Francis Online.

- This compound. BuyersGuideChem.

- This compound. Lead Sciences.

- This compound. BLDpharm.

- 2-Chloro-5-bromo-4-(trifluoromethyl)-phenylboronic acid. BLD Pharm.

- 3-(Trifluoromethyl)phenylboronic acid. Sigma-Aldrich.

- This compound. Alchem Pharmtech.

- 2-Chloro-5-bromo-4-(trifluoromethyl)-phenylboronic acid. Matrix Scientific.

- Phenylboronic acid. Wikipedia.

- 5-Bromo-2-fluoro-3-trifluoromethylphenylboronic acid. CymitQuimica.

- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid. PubChem.

- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. Chem-Impex.

- (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid. PubChem.

- Selected boronic acids and their pKa values. ResearchGate.

- (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses.

- 4-Trifluoromethylphenylboronic acid. SpectraBase.

- 4-Trifluoromethylphenylboronic acid(128796-39-4) 1H NMR spectrum. ChemicalBook.

- 3,5-Bis(trifluoromethyl)phenylboronic Acid. TCI Chemicals.

- Phenylboronic Acid. PubChem.

- 2,4-Bis(trifluoromethyl)phenylboronic acid. Sigma-Aldrich.

- 2-Bromo-5-(trifluoromethyl)phenylboronic acid Price. Chemsrc.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. researchgate.net [researchgate.net]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. byjus.com [byjus.com]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid: A Keystone Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Discovery Chemistry

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with the synthetic versatility of the boronic acid functional group, a powerful tool for carbon-carbon bond formation emerges. This guide provides a comprehensive technical overview of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid (CAS Number: 1452574-71-8), a highly functionalized building block poised for significant applications in the synthesis of complex pharmaceuticals and advanced materials.

This document will delve into the physicochemical properties, a proposed synthetic pathway, and the anticipated reactivity of this compound, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction. The insights provided herein are curated to empower researchers to effectively leverage this reagent in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1452574-71-8 | [1][2] |

| Molecular Formula | C₇H₄BBrClF₃O₂ | [1][2] |

| Molecular Weight | 303.27 g/mol | [1] |

| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |

| Purity | Typically >97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

The strategic arrangement of substituents on the phenyl ring—a bromine atom, a chlorine atom, and a trifluoromethyl group—renders this molecule a highly versatile synthetic intermediate. The presence of two distinct halogens (bromo and chloro) opens the door for selective and sequential cross-coupling reactions, a powerful strategy for the divergent synthesis of analog libraries. The strong electron-withdrawing nature of the trifluoromethyl and chloro groups is expected to influence the reactivity of the boronic acid and the aryl halides.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow:

Caption: Proposed synthesis of the target boronic acid.

Step-by-Step Experimental Protocol (Generalized):

Disclaimer: This is a generalized procedure based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting material, 4-bromo-1-chloro-5-(trifluoromethyl)benzene, and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The progress of the lithium-halogen exchange can be monitored by thin-layer chromatography (TLC) of quenched aliquots. The bromine atom is expected to undergo exchange preferentially over the chlorine atom due to its greater reactivity.

-

Borylation: After complete lithiation, a solution of triisopropyl borate in anhydrous THF is added dropwise to the reaction mixture, again maintaining a very low temperature.

-

Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of aqueous hydrochloric acid.

-

Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions

The paramount application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and organic materials.

Mechanistic Considerations and Causality in Experimental Design:

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The choice of catalyst, ligand, base, and solvent is critical for a successful coupling reaction. The electron-deficient nature of the this compound phenyl ring can influence the rate of transmetalation. A judicious selection of reaction parameters is therefore essential.

General Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide.

-

Reagents and Solvent: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science: A Forward Look

While specific, publicly documented examples of the use of this compound are not yet prevalent, its structural features strongly suggest its utility in several key areas:

-

Medicinal Chemistry: This building block is an ideal starting point for the synthesis of complex biaryl and heteroaryl scaffolds. The trifluoromethyl group can enhance the pharmacological properties of a drug candidate.[3] The presence of both bromo and chloro substituents allows for selective, sequential couplings to build molecular complexity and rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.

-

Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is a common feature in modern pesticides and herbicides, contributing to their potency and stability.

-

Organic Electronics: Polysubstituted aromatic compounds are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to construct tailored biaryl structures using this boronic acid could lead to the development of new materials with desirable electronic and photophysical properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[1]

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic chemistry. Its unique combination of a boronic acid for Suzuki-Miyaura coupling, two distinct halogen atoms for sequential reactions, and a trifluoromethyl group for modulating molecular properties makes it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. While specific applications are still emerging, the principles and protocols outlined in this guide provide a solid foundation for harnessing the synthetic power of this promising reagent.

References

-

Lead Sciences. This compound. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20060047117A1 - Synthesis of temozolomide esters as potent anticancer pro-drugs for topical and transdermal applications in treatments of cancers - Google Patents [patents.google.com]

- 3. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Medicinal Chemistry

The strategic incorporation of fluorine and trifluoromethyl groups into pharmacologically active molecules is a cornerstone of modern drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid emerges as a highly valuable building block in this context, offering a unique combination of reactive sites and physicochemical properties. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its utility in the synthesis of complex pharmaceutical intermediates.

Molecular Identity and Physicochemical Properties

This compound is a polysubstituted arylboronic acid with a molecular formula of C7H4BBrClF3O2.[2] Its structure is characterized by a phenyl ring bearing a boronic acid group, a bromine atom, a chlorine atom, and a trifluoromethyl group. This unique substitution pattern imparts a high degree of utility in synthetic chemistry, particularly in carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H4BBrClF3O2 | [2] |

| Molecular Weight | 303.27 g/mol | [2] |

| CAS Number | 1452574-71-8 | [2] |

| Appearance | Typically a white to off-white solid | General knowledge for arylboronic acids |

| Melting Point | Not definitively reported; similar compounds such as 4-Fluoro-2-(trifluoromethyl)phenylboronic acid have a melting point of 182-187 °C. | [3] |

| Solubility | Generally soluble in polar organic solvents like diethyl ether and ethanol; poorly soluble in nonpolar solvents like hexanes. Phenylboronic acids exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. | [4] |

| Storage | Store in an inert atmosphere at 2-8°C. | [2] |

Molecular Structure Visualization

The structural arrangement of the substituents on the phenyl ring is crucial for the reactivity of this molecule. The boronic acid group is the primary site for cross-coupling reactions, while the bromine and chlorine atoms offer additional handles for sequential functionalization.

Caption: 2D representation of this compound.

Synthesis of Arylboronic Acids: A General Overview

Conceptual Synthesis Workflow

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analytical framework for the structural characterization of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid, a key building block in modern synthetic chemistry. Designed for researchers and drug development professionals, this document outlines detailed methodologies for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Beyond mere data presentation, this guide delves into the causal reasoning behind experimental design and data interpretation, ensuring a robust and self-validating analytical workflow. By integrating multi-nuclear NMR analysis (¹H, ¹³C, ¹⁹F, ¹¹B) with high-resolution mass spectrometry, we present a holistic approach to confirm the identity, purity, and structural integrity of this complex arylboronic acid.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₇H₄BBrClF₃O₂) is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates unambiguous structural verification. The presence of multiple NMR-active nuclei (¹H, ¹¹B, ¹³C, ¹⁹F) and halogen isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) makes this molecule an excellent case study for a multi-faceted analytical approach.

This guide provides both the theoretical underpinnings and practical protocols to confidently characterize this and structurally similar molecules. We will explore not just what data to acquire, but why specific techniques and parameters are chosen to overcome analytical challenges posed by the molecule's unique substitution pattern.

Analytical Workflow: A Strategy for Unambiguous Characterization

A sequential and logical workflow is paramount for efficient and accurate structural elucidation. The process begins with mass spectrometry to confirm the molecular weight and elemental composition, followed by a suite of NMR experiments to piece together the precise atomic connectivity.

Sources

Solubility and stability of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

An In-Depth Technical Guide to the Solubility and Stability of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

Introduction

This compound (CAS No: 1452574-71-8) is a polysubstituted arylboronic acid that serves as a critical building block in modern synthetic chemistry.[1][2] Its structurally complex and electron-deficient aromatic ring makes it a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

The successful application of this reagent is fundamentally dependent on a thorough understanding of its physicochemical properties, most notably its solubility and stability. Solubility dictates the choice of solvent systems for reactions and purifications, while stability determines the optimal conditions for storage, handling, and reaction execution to prevent degradation and ensure reproducibility.

Due to the specialized nature of this compound, comprehensive public data on its properties is limited.[3] This guide, therefore, serves as a technical resource for researchers and drug development professionals by synthesizing foundational principles of boronic acid chemistry with data from analogous structures to provide a robust framework for its effective use. We will explore the theoretical and practical aspects of its solubility, detail its primary degradation pathways, and provide validated protocols for its handling and analysis.

Core Physicochemical Properties

The unique arrangement of substituents on the phenyl ring governs the reactivity, solubility, and stability of this compound. The presence of three distinct electron-withdrawing groups (EWGs)—bromo, chloro, and trifluoromethyl—creates a highly electron-deficient aromatic system. This electronic nature significantly increases the Lewis acidity of the boron center compared to simple phenylboronic acid and makes the C-B bond susceptible to certain degradation pathways.[4][5] Furthermore, the ortho-chloro substituent provides significant steric hindrance around the boronic acid moiety, which can influence its reactivity and intermolecular interactions.

| Property | Value | Reference |

| CAS Number | 1452574-71-8 | [1][2] |

| Molecular Formula | C₇H₄BBrClF₃O₂ | [1] |

| Molecular Weight | 303.27 g/mol | [1] |

| Appearance | White to off-white solid | Inferred |

| Recommended Storage | Inert atmosphere, 2-8°C | [1] |

Solubility Profile

The solubility of a boronic acid is a critical parameter for its use in synthesis. The heavily halogenated and fluorinated structure of this compound suggests a solubility profile that diverges significantly from its parent compound, phenylboronic acid.

Theoretical Assessment & Qualitative Profile

Phenylboronic acid itself exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and poor solubility in water and nonpolar hydrocarbons.[3][6][7] The introduction of large, hydrophobic bromo, chloro, and trifluoromethyl groups onto the phenyl ring is expected to decrease its affinity for polar protic solvents (e.g., water, methanol) and enhance its solubility in less polar and nonpolar organic solvents.

The following table provides a predicted qualitative solubility profile. These predictions are based on chemical first principles and should be confirmed experimentally for quantitative applications.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol | Very Low | The high hydrophobicity of the substituted ring counteracts the polarity of the B(OH)₂ group. |

| Aprotic Polar | THF, Dioxane, Acetone | High | These solvents effectively solvate the boronic acid group without the complexities of hydrogen bonding competition. |

| Aprotic Polar | DMF, DMSO | High | Strong polar aprotic solvents are generally effective for a wide range of boronic acids. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity to solvate the boronic acid head and nonpolarity for the aromatic ring. |

| Aromatic | Toluene | Moderate | The aromatic nature of the solvent can interact favorably with the phenyl ring. |

| Nonpolar | Hexanes, Heptane | Very Low | Insufficient polarity to overcome the crystal lattice energy and solvate the B(OH)₂ group. |

Factors Influencing Solubility: The Boroxine Equilibrium

A crucial aspect complicating the solubility of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[7][8][9] This equilibrium is influenced by the solvent, temperature, and the presence of water.

Caption: Mechanism of base-mediated protodeboronation in electron-deficient arylboronic acids.

For highly electron-deficient arylboronic acids like the title compound, protodeboronation is significantly accelerated, particularly under basic conditions which are common in cross-coupling reactions. [4][10]The EWGs stabilize the transient aryl anion intermediate, lowering the activation energy for C-B bond cleavage.

Oxidation

Arylboronic acids can undergo oxidation to the corresponding phenol. This pathway can be initiated by atmospheric oxygen, residual peroxides in solvents (especially ethers like THF), or other oxidizing agents. [11][12]While the specific susceptibility of this compound has not been reported, the standard practice of handling boronic acids under an inert atmosphere is a prudent measure to prevent oxidative degradation.

Recommended Handling and Storage

Based on the inherent instability of arylboronic acids and supplier recommendations, the following procedures are essential for maintaining the integrity of the compound:

-

Storage: The compound should be stored in a tightly sealed container at 2-8°C. [1]The container headspace should be purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture.

-

Handling: When dispensing the reagent, work quickly and preferably in a glovebox or under a positive pressure of inert gas. Avoid leaving the container open to the atmosphere for extended periods.

-

Solvent Choice: For long-term storage in solution (not recommended), use dry, aprotic solvents. Be aware that solvents like THF can generate peroxides over time, which can accelerate degradation.

Experimental Protocol for Stability Assessment by HPLC

Objective: To monitor the degradation of the compound in a specific solvent over time.

Methodology:

-

Stock Solution: Prepare a stock solution of the boronic acid of known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., a mixture of acetonitrile and water, or a reaction solvent).

-

Initial Analysis (t=0): Immediately analyze the freshly prepared solution by reverse-phase HPLC with UV detection to obtain the initial peak area of the compound.

-

Incubation: Store the solution under the desired conditions (e.g., room temperature, protected from light).

-

Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC and record the chromatogram.

-

Data Analysis: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The percentage of remaining compound can be calculated as: % Remaining = (Peak Area at time t / Peak Area at t=0) x 100

Strategies for Enhancing Stability in Application

When the inherent instability of the boronic acid poses a challenge for a specific synthetic application (e.g., purification by silica gel chromatography or reactions requiring prolonged heating under basic conditions), it can be converted to a more robust boronic ester, such as a pinacol ester.

Caption: Protection of a boronic acid as a more stable pinacol ester.

This strategy protects the boronic acid functionality, often allowing for higher yields and cleaner reaction profiles by preventing premature degradation. The boronic acid can be regenerated from the ester if needed, or the ester can be used directly in many cross-coupling reactions.

Conclusion

This compound is a potent synthetic intermediate whose effective use hinges on careful management of its solubility and stability. Its highly substituted, electron-deficient nature predicts low solubility in aqueous media but good solubility in common aprotic organic solvents. The primary stability concerns are dehydration to the corresponding boroxine and, more critically, an accelerated rate of protodeboronation under basic conditions. By adhering to strict storage and handling protocols—namely, maintaining the compound under a cold, dry, and inert atmosphere—and by employing protective strategies such as esterification when necessary, researchers can successfully leverage the synthetic potential of this valuable building block.

References

-

Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758–765. Available at: [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. Available at: [Link]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Available at: [Link]

-

Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4912–4919. Available at: [Link]

-

Drapała, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

-

Luts, K., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4939–4947. Available at: [Link]

-

Pietsch, J., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(20), 3734–3738. Available at: [Link]

-

Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

-

Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]

-

Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1236, 111-8. Available at: [Link]

-

Kříž, Z., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 9(18), 6248-56. Available at: [Link]

-

Crapse, K. P. & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. SRNL-STI-2011-00578. Available at: [Link]

-

Ameixa, J., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences, 20(22), 5621. Available at: [Link]

-

Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020541118. Available at: [Link]

-

Heard, D. M., et al. (2020). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Angewandte Chemie International Edition, 59(29), 11832-11836. Available at: [Link]

-

Drabina, P., et al. (2023). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Catalysts, 13(2), 263. Available at: [Link]

-

van der Lubbe, S. C. C., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(15), e202104113. Available at: [Link]

-

BuyersGuideChem. This compound. Available at: [Link]

-

PubChem. (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Rzepka, P., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2025. Available at: [Link]

-

Wikipedia. Phenylboronic acid. Available at: [Link]

-

Chemspace. [5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid. Available at: [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. chem-space.com [chem-space.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

A Comprehensive Technical Guide to the Safe Handling of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid (CAS No. 1452574-71-8) is a valuable building block in modern medicinal chemistry and organic synthesis.[1][2][3] Its unique substitution pattern offers a gateway to novel molecular architectures. However, as with any specialized chemical reagent, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the safety considerations and handling procedures for this compound, drawing upon established best practices for substituted phenylboronic acids.

Hazard Identification and Risk Assessment

-

Skin and Eye Irritation: Phenylboronic acids are frequently categorized as skin and eye irritants.[4][5][6][7][8][9][10] Direct contact can lead to redness, itching, and inflammation.[11]

-

Respiratory Tract Irritation: Inhalation of the dust of this solid compound may cause irritation to the respiratory system.[4][5][6][7]

-

Acute Toxicity: Some substituted phenylboronic acids are classified as harmful if swallowed, in contact with skin, or if inhaled.[4][11]

Table 1: Summary of Potential Hazards and GHS Classifications

| Hazard Category | GHS Classification (Anticipated) | Signal Word | Hazard Statement (Anticipated) |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |

It is crucial to handle this compound as a potentially hazardous substance and to always consult the supplier's SDS for the most current and specific safety information.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

-

Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[12] The fume hood provides a physical barrier and ensures adequate ventilation.

-

Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne contaminants.[4]

-

Eyewash Stations and Safety Showers: Easily accessible and regularly maintained eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[13]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against dust particles and splashes.[4][8][14]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times when handling the compound.[8][12] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling.

-

Protective Clothing: A laboratory coat should be worn to protect street clothes from contamination.[12] For tasks with a higher risk of spillage, a chemical-resistant apron may be necessary.

-

Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a NIOSH-approved particulate respirator should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidents and maintaining the quality of the reagent.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4][5]

-

Grounding: When transferring large quantities of the powder, take measures to prevent the buildup of electrostatic charge.[15]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][13] Do not eat, drink, or smoke in areas where chemicals are handled.[11][13][16]

Storage

-

Container: Keep the container tightly closed to prevent contamination and reaction with moisture.[5][12][13]

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][13] Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][11][13][17]

Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][13] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][13][18] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[4][11][13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[4][13][18] Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[11] Clean the spill area with a damp cloth.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[11] Collect the spilled material and place it in a designated container for disposal.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[4][11][14]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, hydrogen fluoride, hydrogen chloride, hydrogen bromide, and boron oxides may be formed.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][11][14][19]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations.[13] Do not allow the chemical to enter drains or sewer systems.[4]

Experimental Workflow: Safe Weighing and Dissolution of this compound

The following protocol outlines the steps for safely weighing and preparing a solution of the title compound for use in a chemical reaction.

Objective: To accurately weigh a specific amount of the solid boronic acid and dissolve it in a suitable solvent while minimizing exposure risk.

Materials:

-

This compound

-

Appropriate solvent (e.g., Dioxane, THF, DMF)

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Glass vial or round-bottom flask with a septum

-

Syringe and needle

-

Magnetic stir bar and stir plate

Personal Protective Equipment (PPE):

-

Safety goggles

-

Nitrile gloves

-

Laboratory coat

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is on and operating correctly.

-

Gather all necessary materials and place them inside the fume hood.

-

Don the required PPE.

-

-

Weighing:

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.

-

Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid generating dust.

-

Record the exact mass of the compound.

-

-

Transfer and Dissolution:

-

Carefully transfer the weighed solid into the reaction vessel (vial or flask).

-

Add a magnetic stir bar to the vessel.

-

Using a syringe and needle, add the appropriate volume of solvent to the vessel.

-

Seal the vessel with a septum.

-

Place the vessel on a magnetic stir plate and stir until the solid is completely dissolved.

-

-

Cleanup:

-

Carefully wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth.

-

Dispose of the weighing paper and any other contaminated disposable materials in the appropriate solid waste container.

-

Wash hands thoroughly after completing the procedure.

-

Visualizing the Safe Handling Workflow

The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.

Caption: Safe Handling Workflow for Phenylboronic Acid.

Conclusion

This compound is a valuable reagent for chemical innovation. By understanding its potential hazards and rigorously adhering to the safety guidelines outlined in this technical guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors. A proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

IsoLab. (n.d.). Standard Operating Procedure: Boric Acid. Retrieved from [Link]

-

Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]

-

Carlo Erba Reagents. (n.d.). SAFETY DATA SHEET: Phenylboronic acid. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Chemspace. (n.d.). [5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 1452574-71-8|this compound|BLD Pharm [bldpharm.com]

- 3. [5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid - C7H4BBrClF3O2 | CSSB00010254881 [chem-space.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. aksci.com [aksci.com]

- 12. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. laballey.com [laballey.com]

The Organic Chemist's Indispensable Ally: A Technical Guide to Boronic Acids in Synthesis

Foreword: Beyond a Reagent, A Paradigm Shift

In the landscape of modern organic synthesis, few classes of compounds have ascended to a status as foundational and versatile as boronic acids. First reported by Edward Frankland in 1860, these organoboron compounds, characterized by the R-B(OH)₂ functional group, have transitioned from chemical curiosities to indispensable tools for chemists in research, drug development, and materials science.[1][2][3] Their rise to prominence is not merely due to a single reaction but stems from a unique combination of stability, reactivity, and low toxicity.[1][4] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on the core principles and advanced applications of boronic acids, moving beyond simple protocols to explain the causality behind experimental choices.

The Boronic Acid Moiety: Understanding its Unique Chemical Personality

At the heart of a boronic acid's utility lies the electronic nature of the boron atom. Structurally, it is a trivalent, sp²-hybridized compound with a vacant p-orbital, rendering it a mild Lewis acid.[3] This Lewis acidity is central to its reactivity, allowing it to interact with Lewis bases.[1] Unlike their carbon counterparts, carboxylic acids, boronic acids are not found in nature.[3]

Their stability is a key practical advantage; most aryl and alkenyl boronic acids are air-stable solids, a stark contrast to many other organometallic reagents.[5] However, they are not without their vulnerabilities. They are prone to dehydration, often forming cyclic trimers known as boroxines, and can undergo protodeboronation, especially under harsh acidic or basic conditions.[2][6] Understanding these stability limitations is crucial for successful application.

// Nodes BA [label="R-B(OH)₂\n(Monomeric Boronic Acid)"]; Boroxine [label="(-B(R)-O-)₃\n(Cyclic Trimer - Boroxine)"]; Boronate [label="[R-B(OH)₃]⁻\n(Tetrahedral Boronate Anion)"]; Water1 [label="+ 3H₂O", shape=none]; Water2 [label="- 3H₂O", shape=none]; Base [label="+ OH⁻", shape=none]; Acid [label="- OH⁻", shape=none];

// Edges BA -> Boroxine [dir=back, label="-3H₂O"]; Boroxine -> BA [label="+3H₂O"]; BA -> Boronate [label="+ OH⁻"]; Boronate -> BA [dir=back, label="- OH⁻"];

// Positioning (using pos attribute for neato) BA [pos="0,0!"]; Boroxine [pos="3,0!"]; Boronate [pos="0,-2!"]; } ends-dot Caption: Equilibrium between a boronic acid monomer, its boroxine anhydride, and the tetrahedral boronate anion formed in the presence of a base.

Synthesis of Boronic Acids: Creating the Building Blocks

The accessibility of boronic acids is a major driver of their widespread use. Several robust synthetic strategies exist, allowing for the preparation of a vast array of derivatives. The choice of method is dictated by the starting material, desired substitution pattern, and functional group tolerance.

One of the most traditional and common methods involves the electrophilic trapping of organometallic intermediates (Grignard or organolithium reagents) with trialkyl borates, typically triisopropyl or trimethyl borate, at low temperatures, followed by acidic workup.[1]

// Nodes start [label="Aryl/Vinyl Halide\n(Ar-X)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; organometallic [label="Formation of\nOrganometallic\n(Ar-M)", fillcolor="#FBBC05"]; trapping [label="Electrophilic Trapping\nwith B(OR)₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; borate_ester [label="Trialkyl Borate Ester\nIntermediate", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis [label="Aqueous Acidic\nWork-up (Hydrolysis)"]; product [label="Boronic Acid\n(Ar-B(OH)₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> organometallic [label=" e.g., Mg or n-BuLi"]; organometallic -> trapping; trapping -> borate_ester; borate_ester -> hydrolysis; hydrolysis -> product; } ends-dot Caption: A generalized workflow for synthesizing boronic acids from organic halides.

More modern approaches, particularly transition metal-catalyzed C-H borylation, have revolutionized access to boronic esters (stable precursors to boronic acids), allowing for direct functionalization of arenes and heteroarenes without the need for pre-functionalized halides.[1]

| Synthetic Method | Starting Material | Key Reagents | Advantages | Limitations |

| Organometallic Trapping | Aryl/Vinyl Halides | Mg or n-BuLi, B(OR)₃ | Wide scope, well-established | Requires low temperatures, limited functional group tolerance |

| Miyaura Borylation | Aryl/Vinyl Halides/Triflates | Bis(pinacolato)diboron (B₂pin₂), Pd catalyst, Base | Excellent functional group tolerance, mild conditions | Cost of palladium and diboron reagents |

| C-H Borylation | Arenes/Heteroarenes | B₂pin₂, Iridium or Rhodium catalyst | High atom economy, direct functionalization | Regioselectivity can be challenging to control |

| Transmetallation | Aryl Silanes/Stannanes | BBr₃ or other boron halides | Specific for certain substrates | Stoichiometric use of boron halides |

Table 1. Comparison of common synthetic routes to boronic acids and their esters.

The Suzuki-Miyaura Coupling: The Jewel in the Crown

The palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or pseudohalide, known as the Suzuki-Miyaura reaction, is arguably the most significant application of boronic acids.[6][7][8] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, transformed the art of C-C bond formation.[6][7] The reaction's success is due to its mild conditions, exceptional functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[7][9]

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the catalytic cycle is paramount for troubleshooting and optimizing a Suzuki-Miyaura coupling. It is generally accepted to proceed via three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive halides like aryl chlorides.[9]

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻, which facilitates the transfer of the R² group to the palladium, displacing the halide.[11][12] The choice of base is therefore critical and must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9][11]

// Nodes pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa [label="Oxidative\nAddition", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_halide [label="R¹-Pd(II)L₂-X", fillcolor="#FBBC05"]; tm [label="Transmetalation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd2_r1r2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05"]; re [label="Reductive\nElimination", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for text r1x [label="R¹-X", shape=none]; boronic [label="R²B(OH)₂ + Base", shape=none]; product [label="R¹-R²", shape=none];

// Edges pd0 -> oa [dir=none]; oa -> pd2_halide; pd2_halide -> tm [dir=none]; tm -> pd2_r1r2; pd2_r1r2 -> re [dir=none]; re -> pd0;

// Connecting text nodes r1x -> oa [style=dashed, arrowhead=none]; boronic -> tm [style=dashed, arrowhead=none]; re -> product [style=dashed, arrowhead=none]; } ends-dot Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The following protocol is designed as a robust starting point. The causality behind each choice is explained to empower the researcher to adapt it logically.

Objective: Couple 4-bromotoluene with phenylboronic acid.

Materials:

-

4-bromotoluene (Electrophile)

-

Phenylboronic acid (Nucleophile)

-

Pd(PPh₃)₄ (Palladium(0) precatalyst)

-

Potassium Carbonate (K₂CO₃) (Base)

-

Toluene/Water (Solvent system)

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add phenylboronic acid (1.2 equivalents).

-

Causality: An inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive. A slight excess of the boronic acid is often used to drive the reaction to completion and account for potential decomposition (e.g., homocoupling or protodeboronation).

-

-

Addition of Reagents: Add 4-bromotoluene (1.0 equivalent) and potassium carbonate (2.0 - 3.0 equivalents).

-

Causality: Potassium carbonate is a moderately strong inorganic base, effective for activating the boronic acid without being harsh enough to degrade sensitive functional groups. A biphasic solvent system with water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

-

Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).

-